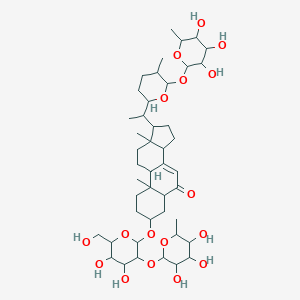
Trichosporin B-iiic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trichosporin B-iiic is a natural product that has been isolated from the fungus Trichosporon sp. This compound has been found to have a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. Due to its potential therapeutic applications, Trichosporin B-iiic has become a subject of intense scientific research.
Mécanisme D'action
The mechanism of action of Trichosporin B-iiic is not fully understood. However, it is believed that this compound works by disrupting the cell membrane of the target organism. This leads to the leakage of intracellular contents and ultimately results in cell death.
Biochemical and Physiological Effects:
Trichosporin B-iiic has been found to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the growth of fungal cells by interfering with their cell wall synthesis. Additionally, Trichosporin B-iiic has been found to induce apoptosis in cancer cells, which is a programmed cell death process.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Trichosporin B-iiic in lab experiments is its broad-spectrum activity against a wide range of organisms. This makes it a useful tool for studying the mechanisms of action of various pathogens. However, one limitation of using Trichosporin B-iiic is its potential toxicity to mammalian cells. Therefore, caution must be exercised when handling this compound.
Orientations Futures
There are several future directions for research on Trichosporin B-iiic. One area of interest is the development of new synthetic methods for producing this compound. Additionally, further studies are needed to fully understand the mechanism of action of Trichosporin B-iiic. This may lead to the development of new drugs that target specific pathways in fungal or cancer cells. Furthermore, studies are needed to evaluate the safety and efficacy of Trichosporin B-iiic in animal models and eventually in human clinical trials.
Méthodes De Synthèse
The synthesis of Trichosporin B-iiic is a challenging task due to its complex structure. However, recent advances in synthetic chemistry have allowed for the efficient production of this compound. One of the most successful methods for synthesizing Trichosporin B-iiic involves the use of a palladium-catalyzed cross-coupling reaction.
Applications De Recherche Scientifique
Trichosporin B-iiic has been extensively studied for its potential therapeutic applications. It has been found to have potent antifungal activity against a wide range of fungal species, including Candida albicans and Aspergillus fumigatus. Additionally, Trichosporin B-iiic has been found to have antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus. Furthermore, studies have shown that Trichosporin B-iiic has anticancer properties and may be useful in the treatment of various types of cancer.
Propriétés
Numéro CAS |
121689-07-4 |
|---|---|
Nom du produit |
Trichosporin B-iiic |
Formule moléculaire |
C90H149N23O24 |
Poids moléculaire |
1937.3 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[2-[[2-[[(2S,3S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-acetamido-2-methylpropanoyl)amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-2-methylpropanoyl]amino]-3-methylpentanoyl]amino]-2-methylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-2-methylpropanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-5-amino-5-oxopentanoyl]amino]-N-[(2S)-1-hydroxy-3-phenylpropan-2-yl]pentanediamide |
InChI |
InChI=1S/C90H149N23O24/c1-26-47(6)65(105-81(135)87(18,19)108-72(126)57(36-39-62(93)118)103-79(133)86(16,17)107-69(123)51(10)97-67(121)49(8)95-66(120)48(7)96-68(122)50(9)98-78(132)85(14,15)106-52(11)115)76(130)111-84(12,13)77(131)94-43-63(119)100-58(41-45(2)3)73(127)109-90(24,25)83(137)113-40-30-33-59(113)74(128)104-64(46(4)5)75(129)110-89(22,23)82(136)112-88(20,21)80(134)102-56(35-38-61(92)117)71(125)101-55(34-37-60(91)116)70(124)99-54(44-114)42-53-31-28-27-29-32-53/h27-29,31-32,45-51,54-59,64-65,114H,26,30,33-44H2,1-25H3,(H2,91,116)(H2,92,117)(H2,93,118)(H,94,131)(H,95,120)(H,96,122)(H,97,121)(H,98,132)(H,99,124)(H,100,119)(H,101,125)(H,102,134)(H,103,133)(H,104,128)(H,105,135)(H,106,115)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,130)(H,112,136)/t47-,48-,49-,50-,51-,54-,55-,56-,57-,58-,59-,64-,65-/m0/s1 |
Clé InChI |
NMJOEBWZMYWVIQ-RDOSJKPVSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](CCC(=O)N)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)C |
SMILES |
CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
SMILES canonique |
CCC(C)C(C(=O)NC(C)(C)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C |
Autres numéros CAS |
121689-07-4 |
Séquence |
XAAAAXQXIXGLXPVXXQQF |
Synonymes |
trichosporin B-IIIc |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2-carboxylic acid](/img/structure/B220872.png)


![2-({3-Cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetamide](/img/structure/B220877.png)




![3-Bromotricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B220908.png)